3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione
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Overview
Description
3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol. The process can be summarized as follows:
Hydrazide Formation: The initial step involves the formation of the hydrazide derivative from the corresponding acid chloride and hydrazine.
Cyclization: The hydrazide is then treated with carbon disulfide and a base (e.g., potassium hydroxide) to induce cyclization, forming the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the hydroxymethyl and trimethoxyphenyl groups.
3-(Hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione: Similar structure but without the trimethoxyphenyl group.
Uniqueness
3-(Hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is unique due to the presence of both the hydroxymethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-16-8-4-7(5-9(17-2)10(8)18-3)11-13-14(6-15)12(20)19-11/h4-5,15H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZQLAGTOLQSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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